D-Arginine hydrochloride

Catalog No.
S661188
CAS No.
627-75-8
M.F
C8H16N2O4S2
M. Wt
174,2*36,5 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Arginine hydrochloride

CAS Number

627-75-8

Product Name

D-Arginine hydrochloride

IUPAC Name

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

Molecular Formula

C8H16N2O4S2

Molecular Weight

174,2*36,5 g/mole

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1

InChI Key

ZTVZLYBCZNMWCF-WDSKDSINSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Synonyms

L-Homocystine;626-72-2;(2S,2'S)-4,4'-Disulfanediylbis(2-aminobutanoicacid);ZTVZLYBCZNMWCF-WDSKDSINSA-N;(2S)-2-amino-4-{[(3S)-3-amino-3-carboxypropyl]disulfanyl}butanoicacid;L-4,4'-Dithiobis(2-aminobutanoicacid);H-HoCys-OH;AC1L97MK;Butanoicacid,4,4'-dithiobis[2-amino-,[S-(R*,R*)]-;H6010_SIGMA;SCHEMBL385397;UNII-804AS222UE;53540_FLUKA;CTK3I9773;MolPort-003-936-030;804AS222UE;ZINC1529294;ANW-63316;KM0647;MFCD00020391;AKOS015924140;CS15367;RTR-021557;AJ-26583;AK-85714

Canonical SMILES

C(CSSCCC(C(=O)[O-])[NH3+])C(C(=O)[O-])[NH3+]

Isomeric SMILES

C(CSSCC[C@@H](C(=O)[O-])[NH3+])[C@@H](C(=O)[O-])[NH3+]

The exact mass of the compound D-Arginine hydrochloride is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of homocystine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Arginine hydrochloride is the hydrochloride salt of the D-enantiomer of arginine, a semi-essential amino acid. Unlike its ubiquitous L-arginine counterpart, D-arginine is not a substrate for most mammalian enzymes like nitric oxide synthase (NOS) or arginase, rendering it significantly more stable in biological systems. The hydrochloride form is a crystalline solid that offers key handling advantages, including enhanced aqueous solubility compared to the free base, making it a preferred choice for preparing stock solutions and for use in aqueous-based formulations.

Substituting D-Arginine hydrochloride with its L-isomer or the free base can lead to failed experiments and inconsistent manufacturing. Biological systems exhibit high stereospecificity; L-arginine is the sole substrate for nitric oxide synthase (NOS), meaning D-arginine serves as an ideal negative control and is not a direct precursor for NO-mediated vasodilation. Furthermore, L-arginine is rapidly metabolized by arginase, making it unsuitable for applications requiring sustained arginine levels without metabolic interference. From a processability standpoint, the hydrochloride salt form provides significantly higher aqueous solubility and a more stable pH in solution compared to the zwitterionic free base, which has minimal solubility at its isoelectric point, simplifying formulation and handling.

Metabolic Inactivity: Resistance to Nitric Oxide Synthase (NOS) Pathway

In studies of insulin-mediated glucose uptake, L-arginine infusion significantly increased whole-body glucose disposal from a baseline of 41.3 to 61.4 µmol/kg FFM·min. In stark contrast, D-arginine infusion showed no effect, with glucose disposal remaining unchanged at 42.1 µmol/kg FFM·min. This demonstrates that D-arginine does not activate the L-arginine-NO pathway responsible for this physiological effect, confirming its utility as a metabolically inert control.

Evidence DimensionWhole-Body Glucose Disposal (Insulin-Mediated)
Target Compound Data42.1 ± 3.4 µmol/kg FFM·min (No significant change from baseline)
Comparator Or BaselineL-Arginine: 61.4 ± 4.4 µmol/kg FFM·min
Quantified DifferenceD-Arginine shows no stimulation, whereas L-Arginine produces a ~48% increase over baseline.
ConditionsEuglycemic-hyperinsulinemic glucose clamp in healthy human subjects.

For researchers needing to isolate the effects of the nitric oxide pathway, D-arginine is an essential and non-interchangeable negative control, ensuring results are not confounded by unintended NO production.

Enhanced Proteolytic Stability: D-Isomer Peptides Exhibit Superior In Vivo Efficacy

In a rat model of stroke, a peptide composed of 18 D-arginine residues (R18D) produced a 33% reduction in mean infarct volume. The comparator peptide made from L-arginine (R18) resulted in only a 12% reduction under identical conditions. The superior neuroprotective effect of the D-arginine peptide is attributed to its greater resistance to enzymatic degradation, leading to a longer in vivo half-life and more sustained therapeutic action.

Evidence DimensionMean Infarct Volume Reduction (%)
Target Compound Data33% reduction (for D-Arginine peptide R18D)
Comparator Or BaselineL-Arginine peptide (R18): 12% reduction
Quantified DifferenceThe D-arginine peptide was 2.75 times more effective at reducing infarct volume.
ConditionsRat model of permanent middle cerebral artery occlusion (MCAO), peptides administered at 300 nmol/kg.

When used as a precursor for therapeutic peptides, D-arginine provides a critical advantage in proteolytic stability, directly translating to enhanced biological efficacy and potentially lower required dosages compared to L-arginine peptides.

Formulation & Handling Advantage: Superior Aqueous Solubility of Hydrochloride Salt

D-Arginine hydrochloride is significantly more soluble in aqueous solutions than its free base form. The hydrochloride salt is described as 'freely soluble' in water, allowing for the straightforward preparation of high-concentration stock solutions, such as 1 M in water (210.66 g/L). In contrast, the D-arginine free base has its lowest solubility at its isoelectric point (pI), which is near neutral pH, complicating its use in common biological buffers like PBS (pH 7.4) without pH adjustment.

Evidence DimensionAqueous Solubility for Stock Preparation
Target Compound DataFreely soluble; enables preparation of 1 M (210.66 g/L) stock solutions in water.
Comparator Or BaselineD-Arginine (Free Base): Low solubility at neutral pH, requires pH adjustment (e.g., addition of HCl) to dissolve in buffers like PBS.
Quantified DifferenceQualitatively 'freely soluble' vs. 'low solubility at neutral pH', enabling significantly higher concentration stock solutions without pH modification.
ConditionsPreparation of stock solutions in nuclease-free water or neutral pH buffers.

Procuring the hydrochloride salt eliminates process steps and batch variability associated with pH adjustments needed to dissolve the free base, saving time and improving reproducibility in laboratory and manufacturing workflows.

Negative Control in Nitric Oxide (NO) Pathway Research

For studies investigating L-arginine-dependent NO production, D-Arginine hydrochloride is the appropriate inert control. Its inability to serve as a substrate for NOS ensures that observed effects can be confidently attributed to the NO pathway, rather than other metabolic or non-specific effects of arginine.

Precursor for Metabolically Stable Peptide Therapeutics

As a chiral building block in solid-phase peptide synthesis (SPPS), D-arginine is used to create peptides with enhanced resistance to proteolytic enzymes. This leads to improved pharmacokinetic profiles and greater in-vivo efficacy compared to their L-arginine counterparts, a critical factor in drug development.

High-Throughput Screening and Assay Development

The high aqueous solubility of the hydrochloride salt facilitates the preparation of concentrated, stable stock solutions essential for automated liquid handling systems and high-throughput screening (HTS) campaigns. This avoids precipitation issues in assay plates that can occur with the less soluble free base form at neutral pH.

UNII

AW80YGD17D

Other CAS

626-72-2

Wikipedia

D-arginine hydrochloride

General Manufacturing Information

D-Arginine, hydrochloride (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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